Benzene, (5-methyl-4-hexen-1-ynyl)-
Description
Benzene, (5-methyl-4-hexen-1-ynyl)- is a substituted benzene derivative featuring a branched unsaturated substituent combining both a double bond (hexenyl) and a triple bond (ynyl). Substituted benzenes with unsaturated chains are critical in organic synthesis, materials science, and pharmaceuticals, making such comparisons essential for understanding structure-activity relationships.
Properties
CAS No. |
115584-90-2 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhex-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H14/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,8-10H,6H2,1-2H3 |
InChI Key |
FMCZWTNXJZFDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methyl-4-hexen-1-ynyl)- typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methyl-4-hexen-1-yne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of Benzene, (5-methyl-4-hexen-1-ynyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (5-methyl-4-hexen-1-ynyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can result in the hydrogenation of the alkyne group to form an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (5-methyl-4-hexen-1-ynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. It can also serve as a model compound to investigate the metabolic pathways of similar organic molecules.
Medicine: While not directly used as a drug, Benzene, (5-methyl-4-hexen-1-ynyl)- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, (5-methyl-4-hexen-1-ynyl)- involves its interaction with various molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Molecular Targets and Pathways:
Cycloaddition Reactions: The alkyne group can react with dienes or other alkynes to form cyclic compounds.
Electrophilic Substitution: The benzene ring can react with electrophiles to introduce new substituents, altering the compound’s chemical properties.
Comparison with Similar Compounds
Key Differences :
- The target compound’s substituent introduces sp² (alkene) and sp (alkyne) hybridization, increasing electron-withdrawing effects compared to purely alkyl-substituted benzenes (e.g., toluene) .
- Conjugation between the alkenyl and alkynyl groups may enhance resonance stabilization, altering reactivity in electrophilic substitution reactions .
Electronic and Reactivity Comparison
Electronic Effects
- Electron-Withdrawing Nature : The sp² (alkene) and sp (alkyne) carbons withdraw electron density via induction, deactivating the benzene ring toward electrophilic substitution compared to electron-donating groups (e.g., -OCH₃) .
- Comparison with Analogues :
- Styrene : The vinyl group (-CH=CH₂) is less electron-withdrawing than the alkenynyl substituent, leading to higher electrophilic reactivity in styrene .
- Phenylacetylene : The ethynyl group (-C≡CH) is strongly electron-withdrawing, but the absence of conjugation with an adjacent double bond reduces resonance effects compared to the target compound .
Reactivity in Key Reactions
- Catalytic Hydrogenation : The alkenyl and alkynyl groups in the target compound may undergo sequential reduction (alkyne → alkene → alkane), differing from styrene (single alkene reduction) and phenylacetylene (single alkyne reduction) .
- Electrophilic Substitution : The deactivated ring may require harsher conditions for nitration or sulfonation compared to toluene or ethylbenzene .
Physicochemical Properties
Insights :
- The target compound’s higher log P compared to styrene and phenylacetylene suggests greater lipophilicity, favoring applications in hydrophobic matrices .
- Reduced solubility aligns with trends observed in other unsaturated benzene derivatives .
Reduction Techniques
- Catalytic hydrogenation of conjugated enynes (e.g., 4-hexen-1-ynyl) typically proceeds with selectivity for the alkyne first, followed by the alkene, yielding saturated alkyl chains .
- Comparison : Styrene reduces to ethylbenzene under mild H₂ conditions, while phenylacetylene requires higher pressures .
Microwave Reactivity
- Benzene derivatives with electron-withdrawing substituents (e.g., nitro groups) show reduced microwave-assisted reaction efficiency compared to ferrocene analogs . The target compound’s substituent may similarly limit microwave effects due to conjugation stabilizing the ring.
Hydration Free Energy
- Unsaturated substituents like alkenes and alkynes increase hydration free energy (ΔΔG) due to reduced polarity. For example, Benzene, (4-methyl-5-hexenyl)- has a ΔΔG of +1.2 kcal/mol, while toluene exhibits +0.8 kcal/mol .
Data Tables
Table 1: Comparative Reactivity in Electrophilic Substitution
| Compound | Nitration Rate (Relative to Benzene) | Sulfonation Conditions |
|---|---|---|
| Benzene | 1.0 | H₂SO₄, 50°C |
| Benzene, (5-methyl-4-hexen-1-ynyl)- | 0.3 (estimated) | Fuming H₂SO₄, 80°C |
| Styrene | 0.8 | H₂SO₄, 30°C |
| Phenylacetylene | 0.2 | Oleum, 100°C |
Table 2: Reduction Pathways
| Compound | Catalytic Hydrogenation Products | Selectivity (Alkyne vs. Alkene) |
|---|---|---|
| Benzene, (5-methyl-4-hexen-1-ynyl)- | 5-Methylhexane | Alkyne > Alkene |
| Styrene | Ethylbenzene | Alkene only |
| Phenylacetylene | Ethylbenzene (via intermediate styrene) | Alkyne first |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
